molecular formula C6H4BBrF3NO2 B14091424 (2-Bromo-6-(trifluoromethyl)pyridin-4-yl)boronic acid

(2-Bromo-6-(trifluoromethyl)pyridin-4-yl)boronic acid

Cat. No.: B14091424
M. Wt: 269.81 g/mol
InChI Key: MFJXNNZIXUYZKM-UHFFFAOYSA-N
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Description

(2-Bromo-6-(trifluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method includes the reaction of 2-bromo-6-(trifluoromethyl)pyridine with a boron reagent under specific conditions to introduce the boronic acid group .

Industrial Production Methods: Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient production of the compound .

Mechanism of Action

The primary mechanism of action for (2-Bromo-6-(trifluoromethyl)pyridin-4-yl)boronic acid involves its role as a boron reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures with high precision .

Comparison with Similar Compounds

Uniqueness: (2-Bromo-6-(trifluoromethyl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over the reaction outcome is required .

Properties

Molecular Formula

C6H4BBrF3NO2

Molecular Weight

269.81 g/mol

IUPAC Name

[2-bromo-6-(trifluoromethyl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C6H4BBrF3NO2/c8-5-2-3(7(13)14)1-4(12-5)6(9,10)11/h1-2,13-14H

InChI Key

MFJXNNZIXUYZKM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)Br)C(F)(F)F)(O)O

Origin of Product

United States

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